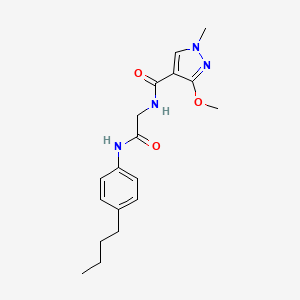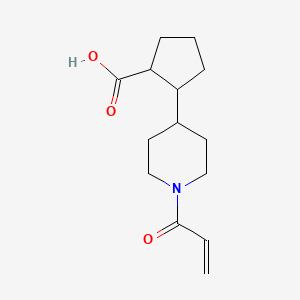![molecular formula C15H16FN3O4S2 B2868874 N-(5-((5-fluoro-2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide CAS No. 1351621-21-0](/img/structure/B2868874.png)
N-(5-((5-fluoro-2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a fluoro group, a methoxy group, and an acetamide group. These groups can confer various properties to the molecule, such as reactivity, polarity, and potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, fluoro, methoxy, and acetamide groups would likely have a significant impact on the molecule’s shape and electronic structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the sulfonyl group might make the molecule susceptible to nucleophilic substitution reactions, while the fluoro group might make it susceptible to electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar sulfonyl, fluoro, and acetamide groups could make the compound soluble in polar solvents .Scientific Research Applications
Anticancer Effects and PI3K Inhibition : A related compound, N-(6-(2-Methoxy-3-(4-fluorophenylsulfonyl)amidopyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, demonstrated notable anticancer effects with reduced toxicity upon modification. It exhibited potent antiproliferative activities against several human cancer cell lines and inhibited PI3Ks and mTOR, suggesting a potential application in cancer research and therapy development (Wang et al., 2015).
Herbicidal Activity : Some compounds with similar structural features have been shown to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This implies potential applications in agricultural research to develop more effective and environmentally friendly herbicides (Moran, 2003).
Acetohydroxyacid Synthase Inhibitors : Triazolopyrimidine-2-sulfonamide, a structurally related molecule, belongs to a herbicide group acting as acetohydroxyacid synthase inhibitors. This group of compounds has been investigated for its herbicidal activity and environmental degradation rates, highlighting its application in the development of new agricultural chemicals (Chen et al., 2009).
Enzyme Inhibitory Activities : Research on analogues shows potential applications in the discovery of new enzyme inhibitors. For instance, compounds synthesized from related molecules have demonstrated inhibitory activities against enzymes like carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), indicating potential applications in the study of these enzymes and the development of enzyme inhibitors for therapeutic purposes (Virk et al., 2018).
Radioligand Imaging : The synthesis and application of related compounds as selective ligands for imaging proteins such as the translocator protein (18 kDa) with PET scans suggest potential research applications in neurology and the development of diagnostic tools (Dollé et al., 2008).
Future Directions
Properties
IUPAC Name |
N-[5-(5-fluoro-2-methoxyphenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O4S2/c1-9(20)17-15-18-11-5-6-19(8-13(11)24-15)25(21,22)14-7-10(16)3-4-12(14)23-2/h3-4,7H,5-6,8H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZLAZPDEGRLKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)CN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
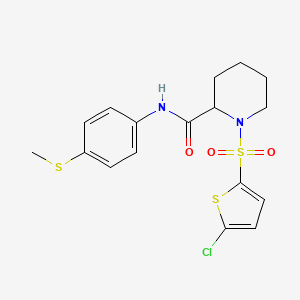
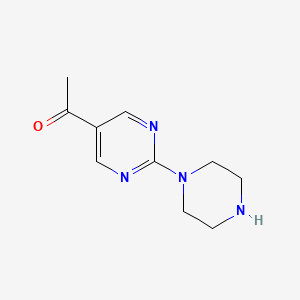
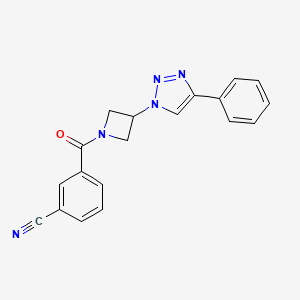
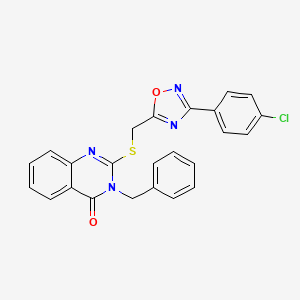
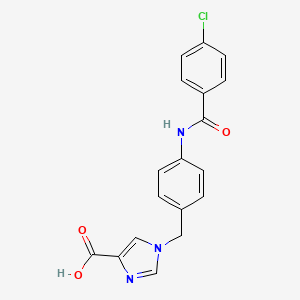
![2-[1-(2-Methylbutyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2868799.png)
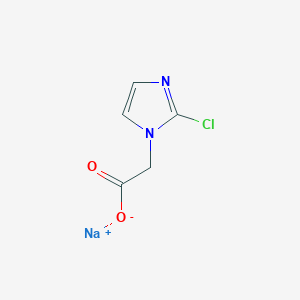
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2868802.png)


